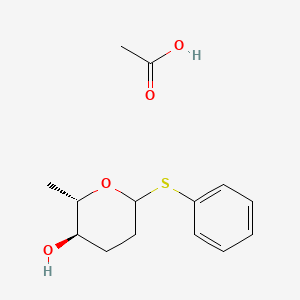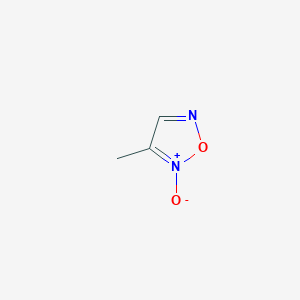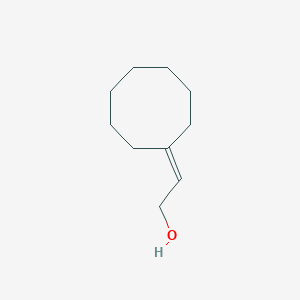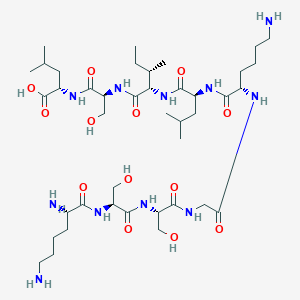
Acetic acid--(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) is a complex organic compound that features both acetic acid and oxane (tetrahydropyran) moieties. The compound’s structure includes a phenylsulfanyl group, which is known for its potential biological activities. This compound is of interest in various fields such as organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) typically involves multiple steps, including the formation of the oxane ring and the introduction of the phenylsulfanyl group. Common synthetic routes may include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the oxane ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxane ring or the phenylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid derivatives: Compounds with similar acetic acid moieties.
Oxane derivatives: Compounds featuring the oxane ring structure.
Phenylsulfanyl compounds: Molecules containing the phenylsulfanyl group.
Uniqueness
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
200814-41-1 |
|---|---|
Molecular Formula |
C14H20O4S |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
acetic acid;(2S,3R)-2-methyl-6-phenylsulfanyloxan-3-ol |
InChI |
InChI=1S/C12H16O2S.C2H4O2/c1-9-11(13)7-8-12(14-9)15-10-5-3-2-4-6-10;1-2(3)4/h2-6,9,11-13H,7-8H2,1H3;1H3,(H,3,4)/t9-,11+,12?;/m0./s1 |
InChI Key |
UQSJIBXSKMJYDM-CCHRUULFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCC(O1)SC2=CC=CC=C2)O.CC(=O)O |
Canonical SMILES |
CC1C(CCC(O1)SC2=CC=CC=C2)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)


![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)

![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)



![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)

![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
